molecular formula C8H10ClNO2 B582358 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1210002-70-2

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

Cat. No.: B582358
CAS No.: 1210002-70-2
M. Wt: 187.623
InChI Key: VKDNRIDKLNGXIB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Scientific Research Applications

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The Blanc chloromethylation (also called the Blanc reaction) is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide should be handled with caution. It can cause severe skin burns and eye damage. It is also toxic if inhaled .

Future Directions

The renewable synthesis of p-xylene (PX) from biomass-derived carbohydrates has been reviewed. PX can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide typically involves the chloromethylation of a furan derivative followed by the introduction of the dimethylcarboxamide group. One common method involves the reaction of 5-(chloromethyl)furfural with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced separation techniques further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution Products: Various substituted furans depending on the nucleophile used.

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

    Reduction Products: Corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)furfural: A precursor in the synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide.

    N,N-Dimethylfuran-2-carboxamide: Lacks the chloromethyl group but shares the furan and carboxamide functionalities.

    5-(Chloromethyl)-2-methoxybenzaldehyde: Similar in structure but contains a benzene ring instead of a furan ring.

Uniqueness

This compound is unique due to the combination of its chloromethyl and dimethylcarboxamide groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNRIDKLNGXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672474
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210002-70-2
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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